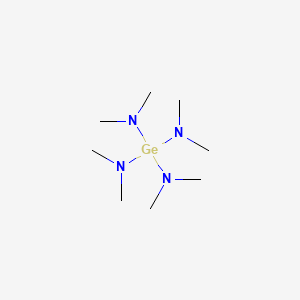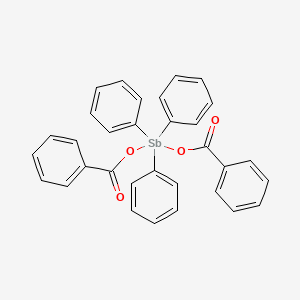
L-Leucine-2-13C
概要
説明
L-Leucine-2-13C is a stable isotope-labeled compound of L-Leucine, an essential branched-chain amino acid (BCAA). The compound is labeled with carbon-13 at the second carbon position, making it useful in various scientific research applications. L-Leucine plays a crucial role in protein synthesis, muscle repair, and the regulation of blood sugar levels.
作用機序
Target of Action
L-Leucine-2-13C is a carbon-13 labeled variant of L-Leucine . L-Leucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and metabolic regulation . The primary target of L-Leucine is the mammalian target of rapamycin (mTOR) signaling pathway . This pathway regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .
Biochemical Pathways
The activation of the mTOR pathway by this compound affects several biochemical pathways. These include the PI3K/Akt pathway, which is involved in cell survival and growth, and the AMPK pathway, which is involved in energy homeostasis . Additionally, this compound can also influence the metabolism of other BCAAs .
Pharmacokinetics
The pharmacokinetics of this compound are expected to be similar to those of L-Leucine. L-Leucine is well absorbed in the gut and distributed throughout the body, where it can be taken up by cells via amino acid transporters . Once inside cells, L-Leucine can be metabolized or incorporated into proteins . The carbon-13 label on this compound allows for the tracking of its metabolism and incorporation into proteins .
Result of Action
The activation of the mTOR pathway by this compound leads to increased protein synthesis and decreased protein degradation, promoting muscle growth and maintenance . Additionally, the activation of mTOR can have other effects, such as promoting cell survival and growth .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the availability of other amino acids can affect the uptake and metabolism of this compound . Additionally, factors such as exercise and dietary protein intake can influence the demand for L-Leucine and thus the activation of the mTOR pathway .
生化学分析
Biochemical Properties
L-Leucine-2-13C, like its unlabeled counterpart, is involved in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it activates the mTOR signaling pathway , which is a central regulator of cell growth and metabolism.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it plays a role in the mTOR signaling pathway, which regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a key activator of the mTOR signaling pathway , it can influence the expression of genes related to cell growth and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, a study using stable isotope resolved metabolomics (SIRM) in mice observed dynamic enrichment of 13C-metabolites in cecum contents in the amino acids and short-chain fatty acid metabolism pathways .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels . For example, it is involved in the metabolism of amino acids and short-chain fatty acids .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine-2-13C typically involves the incorporation of carbon-13 into the L-Leucine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis pathway of L-Leucine. One common method involves the fermentation of microorganisms that have been fed with carbon-13 labeled substrates .
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are cultured in media containing carbon-13 labeled substrates, which are then incorporated into the L-Leucine molecule during biosynthesis .
化学反応の分析
Types of Reactions
L-Leucine-2-13C can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to produce keto acids.
Reduction: The compound can be reduced to form different amino acid derivatives.
Substitution: This compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products Formed
Oxidation: Keto acids and aldehydes.
Reduction: Amino alcohols and other reduced derivatives.
Substitution: Halogenated leucine derivatives and other substituted compounds.
科学的研究の応用
L-Leucine-2-13C has a wide range of applications in scientific research, including:
類似化合物との比較
Similar Compounds
L-Leucine-13C6: Another carbon-13 labeled leucine compound, but with labeling at all six carbon positions.
L-Leucine-15N: Labeled with nitrogen-15 instead of carbon-13.
L-Leucine-13C6,15N: Labeled with both carbon-13 and nitrogen-15.
Uniqueness
L-Leucine-2-13C is unique due to its specific labeling at the second carbon position, making it particularly useful for studying specific metabolic pathways and reactions involving this carbon atom. This targeted labeling allows for more precise tracking and analysis compared to compounds labeled at multiple positions .
特性
IUPAC Name |
(2S)-2-amino-4-methyl(213C)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i5+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-IJPZVAHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[13C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583883 | |
| Record name | L-(2-~13~C)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201612-66-0 | |
| Record name | L-(2-~13~C)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylic acid](/img/structure/B1603285.png)







![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1603296.png)





